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Compound of Interest

Compound Name: Amurine

Cat. No.: B8270079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the isoquinoline

alkaloid, Amurine. The document outlines the expected results from Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, based on its

chemical structure. Detailed experimental protocols are provided for each technique, offering a

comprehensive resource for the characterization of Amurine and related natural products.

Chemical Structure of Amurine
Amurine is a morphinan-type alkaloid with the following chemical structure:

Chemical Formula: C₁₉H₁₉NO₄[1] Molecular Weight: 325.36 g/mol [1]
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Figure 1. Chemical Structure of Amurine.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of a compound, as well as gaining structural insights through fragmentation

analysis.

Predicted Mass Spectrum Data
The following table summarizes the expected key peaks in the mass spectrum of Amurine.
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Ion Predicted m/z Description

[M+H]⁺ 326.1387

Protonated molecular ion,

providing the accurate mass

for molecular formula

determination.

[M]⁺˙ 325.1314

Molecular ion (radical cation),

typically observed in

techniques like Electron

Ionization (EI).[1]

Fragmentation Fragments Varies

Key fragments resulting from

α-cleavage around the

nitrogen atom and losses of

functional groups.[2]

Experimental Protocol for Mass Spectrometry
This protocol outlines a general procedure for the analysis of a purified solid sample of

Amurine using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Sample Preparation: Accurately weigh approximately 1 mg of purified Amurine. Dissolve the

sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL

stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

LC-MS Method:

Column: A C18 reversed-phase column is typically suitable.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).

Injection Volume: 1-5 µL.
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Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometer Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Acquisition: Acquire data in both full scan mode for accurate mass determination and

tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, the protonated

molecular ion ([M+H]⁺) is selected and fragmented using collision-induced dissociation

(CID).[3]

Data Analysis: Process the acquired data to determine the accurate mass of the molecular

ion and its fragments. Use this information to confirm the elemental composition and analyze

the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Predicted Infrared Absorption Data
The table below lists the predicted characteristic IR absorption bands for the functional groups

present in Amurine.
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Wavenumber (cm⁻¹) Functional Group Description of Vibration

3050-3010 Aromatic C-H Stretching

2950-2850 Aliphatic C-H Stretching[4][5]

~1680 α,β-Unsaturated Ketone (C=O) Stretching

1600, 1480 Aromatic C=C Stretching

1250-1200 Aryl Ether (C-O) Stretching

1150-1050 Aliphatic Ether (C-O) Stretching

~2820 N-CH₃ C-H Stretching

~1040, ~930 Methylenedioxy (-O-CH₂-O-) C-O Stretching

Experimental Protocol for Infrared Spectroscopy
This protocol describes the analysis of a solid sample of Amurine using a Fourier Transform

Infrared (FTIR) spectrometer with a Potassium Bromide (KBr) pellet.

Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount of spectroscopy-grade KBr (approx. 100-200 mg) in an

oven to remove any moisture.

Grind 1-2 mg of the purified Amurine sample into a fine powder using an agate mortar

and pestle.

Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture

thoroughly until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.[6]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Process the spectrum to identify the absorption bands corresponding to the

various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic

molecule by providing information about the chemical environment, connectivity, and

stereochemistry of the atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃)
The following table presents the predicted chemical shifts (δ) and multiplicities for the protons

in Amurine.

Proton Assignment Predicted δ (ppm) Multiplicity

Aromatic H 6.5 - 7.0 s, d

-O-CH₂-O- 5.9 - 6.0 s, d

-OCH₃ ~3.9 s

Aliphatic H 1.8 - 3.5 m, d, t

N-CH₃ ~2.4 s

Predicted ¹³C NMR Spectral Data (in CDCl₃)
This table provides the predicted chemical shifts for the carbon atoms in Amurine.
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Carbon Assignment Predicted δ (ppm)

Carbonyl C (C=O) > 190

Aromatic/Olefinic C 100 - 150

-O-CH₂-O- ~101

-OCH₃ ~56

Aliphatic C 20 - 60

N-CH₃ ~42

Experimental Protocol for NMR Spectroscopy
This protocol details the acquisition of ¹H and ¹³C NMR spectra for Amurine.

Sample Preparation:

Weigh 5-10 mg of the purified Amurine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

Data Acquisition:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a

30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds.

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low

natural abundance of ¹³C, a larger number of scans and a longer experimental time will be
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required compared to ¹H NMR.[7]

2D NMR: To aid in structural elucidation and unambiguous assignment of signals, acquire

two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation).

Data Analysis: Process the spectra using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to

determine proton ratios and analyze the chemical shifts, multiplicities, and coupling

constants to assign the signals to the respective protons and carbons in the Amurine
structure.

Workflow for Spectroscopic Analysis of Amurine
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Amurine using spectroscopic methods.
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Workflow for the isolation and structural elucidation of Amurine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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